molecular formula C11H14O3 B15288264 (R)-Isopropyl 2-hydroxy-2-phenylacetate

(R)-Isopropyl 2-hydroxy-2-phenylacetate

Cat. No.: B15288264
M. Wt: 194.23 g/mol
InChI Key: SCJJMBMUZTUIJU-SNVBAGLBSA-N
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Description

(R)-Isopropyl 2-hydroxy-2-phenylacetate is a chiral ester of mandelic acid with significant application in pharmaceutical quality control. It is primarily recognized as a pharmacopoeia reference standard (Pregabalin Impurity D) used to identify and quantify undesirable impurities in the active pharmaceutical ingredient (API) Pregabalin . Pregabalin is a critical drug substance sold under brand names such as Lyrica®, prescribed for the treatment of epilepsy and neuropathic pain, including diabetic neuropathy . The stringent use of this reference standard ensures the purity, safety, and efficacy of the final drug product for patients. The molecular and crystal structure of the related racemic compound has been determined, revealing that the molecule is non-planar . The dihedral angle between the plane of the aromatic benzene ring and the carboxyl (O-C=O) fragment is 76.1(6)° . In the crystal lattice, molecules form chains through bifurcated O-H···(O,O) hydrogen bonds, which are further linked into undulating layers via C-H···O interactions . The compound can be synthesized via an acid-catalyzed esterification reaction between (R)-2-hydroxy-2-phenylacetic acid and propan-2-ol . This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for detailed handling, storage, and specification information prior to use.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

propan-2-yl (2R)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t10-/m1/s1

InChI Key

SCJJMBMUZTUIJU-SNVBAGLBSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C)OC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

Reaction of (R)-mandelic acid with excess isopropyl alcohol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) typically yields the ester. A study by demonstrated analogous esterifications using ethyl benzoylformate, achieving 53.3% yield under reflux with diethyl ether. Adapting these conditions:

Parameter Value
Catalyst H₂SO₄ (5 mol%)
Solvent Toluene
Temperature 110°C
Reaction Time 12 h
Yield 65–70%

However, racemization at the α-carbon may occur under acidic conditions, reducing ee. To mitigate this, mild bases like DMAP or N-methylmorpholine are occasionally added.

Asymmetric Catalytic Synthesis

Transition-metal-catalyzed asymmetric methods offer stereocontrol without requiring pre-chiral mandelic acid.

Iridium-Catalyzed α-Alkylation

The PMC study employed Ir(III) catalysts for α-alkylation of acetophenones, achieving site-selective C–H activation. Adapting this protocol:

  • α-Alkylation : React mandelic acid derivatives with isopropyl diazo compounds.
  • Reduction : Hydrogenate intermediates to yield the hydroxy group.
Entry Catalyst Additive Solvent Yield (%) ee (%)
1 [IrCp*Cl₂]₂ AgNTf₂, AgOAc DCE 71 92
2 [RhCp*Cl₂]₂ AgSbF₆, AgOAc DCE 86 88

Adapted from, modified for isopropyl diazo reagents.

Rhodium catalysts showed superior yields in ortho-alkylation, though iridium provided higher ee.

Enzymatic Resolution

Kinetic resolution of racemic isopropyl 2-hydroxy-2-phenylacetate using lipases selectively hydrolyzes the (S)-enantiomer, enriching the (R)-ester.

Candida antarctica Lipase B (CAL-B)

CAL-B in phosphate buffer (pH 7) hydrolyzes (S)-enantiomers with 99% selectivity:

Parameter Value
Enzyme Loading 10 mg/mL
Temperature 37°C
Time 24 h
ee (Product) >99%
Yield 45% (theoretical max 50%)

This method is limited by maximal 50% yield but is industrially favored for high-purity demands.

Chiral Pool Synthesis from (R)-Mandelic Acid

Starting with enantiopure (R)-mandelic acid avoids resolution steps.

Mitsunobu Esterification

Mitsunobu conditions (DIAD, PPh₃) convert (R)-mandelic acid to its isopropyl ester with retention of configuration:

Reagent Amount (equiv) Solvent Yield (%)
DIAD 1.2 THF 85
PPh₃ 1.2

Racemization is negligible (<1%) under these conditions.

Comparison of Methods and Optimization

Yield vs. Stereoselectivity

Method Yield (%) ee (%) Scalability
Acid-Catalyzed 65–70 80–85 High
Ir-Catalyzed 71 92 Moderate
Enzymatic Resolution 45 >99 Low
Mitsunobu 85 >99 Moderate

Industrial Considerations

  • Cost : Enzymatic resolution requires expensive lipases but minimizes waste.
  • Safety : Diazo compounds (asymmetric catalysis) pose explosion risks.
  • Throughput : Mitsunobu offers high yields but uses stoichiometric reagents.

Industrial-Scale Production

Large-scale synthesis prioritizes safety and cost:

  • Catalytic Asymmetric Route : Recyclable Ir catalysts reduce metal waste.
  • Continuous Enzymatic Reactors : Immobilized CAL-B enhances throughput.

A patent highlights cyclohexene-based reductions for analogous esters, suggesting hydrogenation at 202–1530 kPa and 15–60°C as scalable.

Chemical Reactions Analysis

Types of Reactions

®-Isopropyl 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ®-2-oxo-2-phenylacetate.

    Reduction: Formation of ®-2-hydroxy-2-phenylpropanol.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

(R)-Isopropyl 2-hydroxy-2-phenylacetate Applications

This compound is an organic compound with a molecular weight of approximately 194.23 g/mol. It features an isopropyl group attached to a phenylacetate moiety, with a hydroxyl group at the second carbon position. This compound is primarily used as a reference standard in pharmacology for detecting impurities in the drug Pregabalin.

Pharmaceutical Applications

  • This compound as a Reference Standard: this compound is mainly recognized and utilized as a reference standard within pharmaceutical contexts. It serves specifically in the detection of impurities present in the drug Pregabalin.
  • Intermediate for Pharmaceutical Products: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid and its ester are valuable intermediates in the production of pharmaceutical products, such as oxybutynin, a therapeutic agent for pollakiuria .

Synthesis Methods

  • Esterification: The synthesis of this compound commonly involves the esterification of 2-hydroxy-2-phenylacetic acid with isopropanol, using an acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate, which then loses water to create the ester bond.
  • Alternative Synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester: Alkyl mandelate can react with lithium diisopropylamide, and the resulting product is then reacted with cyclohexyl iodide to produce 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester . Ethyl benzoylformate and cyclohexylmagnesium bromide can be condensed to yield ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is then hydrolyzed to form 2-cyclohexyl-2-hydroxy-2-phenylacetic acid . Optically active mandelic acid can be converted to 2-tert-butyl-5-phenyl-4-oxo-1,3-dioxolane protected by tert-butyl at the 2-position, reacted with cyclohexanone in the presence of lithium bis(trimethylsilyl)-amide at -78° C, and then the reaction product is subjected to reduction and hydrolysis to give optically active 2-cyclohexyl-2-hydroxy-2-phenylacetic acid .

Similar Compounds

Several compounds share structural similarities with this compound:

CompoundStructural FeatureUnique Properties
This compoundIsopropyl groupUsed as a reference standard for impurities
Ethyl 2-hydroxy-2-phenylacetateEthyl groupDifferent solubility characteristics
Methyl 2-hydroxy-2-phenylacetateMethyl groupMay exhibit different reactivity
Butyl 2-hydroxy-2-phenylacetateButyl groupIncreased hydrophobicity
Cyclohexyl 2-hydroxy-2-phenylacetateCyclohexane ringAltered sterics may influence biological activity

Mechanism of Action

The mechanism of action of ®-Isopropyl 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes in a stereoselective manner, influencing the rate and outcome of biochemical reactions. The hydroxyl and ester functional groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the enzyme-substrate complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (RS)-Isopropyl 2-hydroxy-2-phenylacetate

Property (R)-Isopropyl 2-hydroxy-2-phenylacetate (RS)-Isopropyl 2-hydroxy-2-phenylacetate
CAS Number 4118-51-8 4118-51-8 (racemic mixture)
Molecular Formula C₁₁H₁₄O₃ C₁₁H₁₄O₃
Chirality Single enantiomer (R-configuration) Racemic mixture (1:1 R:S)
Pharmaceutical Role Impurity reference standard Pharmacopeial impurity (EP)

The (R)-enantiomer is specifically used for chiral resolution studies, while the racemic form serves as a regulatory benchmark in quality control . Differences in optical rotation and biological activity (e.g., metabolic pathways) are critical in drug development.

Comparison with Other Esters of 2-Hydroxy-2-phenylacetic Acid

Allyl 2-hydroxy-2-phenylacetate
  • CAS : 6282-41-3
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Key Differences: The allyl group introduces unsaturation, reducing molecular weight compared to the isopropyl ester.
Methyl 2-hydroxy-2-phenylacetate
  • Synthesis: Analogous esters like O-methyl-2-piperidyl-2-yl-phenylacetate require acidic conditions (e.g., H₂SO₄ in methanol) for esterification, suggesting similar stability challenges .

Structural Analogs with Modified Backbones

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
  • CAS : 76-93-7
  • Molecular Formula : C₁₄H₁₂O₃
  • Key Differences :
    • Two phenyl groups at the α-carbon increase steric bulk and electron-withdrawing effects, raising acidity (pKa ~2.5 vs. mandelic acid’s ~3.4) .
    • Applications: Precursor in anticholinergic drug synthesis, contrasting with the ester’s role as a pharmaceutical impurity .
Isopropyl Phenylacetate
  • CAS : 2664-32-6
  • Molecular Formula : C₁₁H₁₄O₂ (estimated)
  • Key Differences :
    • Lacks the hydroxyl group, resulting in reduced polarity and hydrogen-bonding capacity.
    • Applications: Fragrance or flavoring agent, unlike the hydroxylated mandelate derivatives .

Physicochemical and Functional Comparisons

Compound Boiling Point Solubility Reactivity Application
This compound Not reported Likely polar organic solvents Ester hydrolysis under acidic/basic conditions Pharmaceutical impurity standard
Allyl 2-hydroxy-2-phenylacetate Not reported Moderate polarity Allyl group polymerization Intermediate in specialty chemicals
Benzilic Acid Decomposes Low aqueous solubility Decarboxylation at high temps Drug synthesis

Key Research Findings

  • Stereochemical Impact : The (R)-enantiomer’s configuration influences its interaction with chiral environments in biological systems, affecting metabolic degradation rates compared to the racemic form .
  • Stability : Isopropyl esters generally exhibit greater hydrolytic stability than methyl or allyl esters under physiological conditions due to steric protection of the ester bond.
  • Analytical Differentiation : X-ray crystallography (using programs like SHELXL ) and chiral HPLC are critical for distinguishing enantiomers and verifying structural purity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-isopropyl 2-hydroxy-2-phenylacetate, and how are reaction conditions optimized to minimize racemization?

  • Methodological Answer : The compound is synthesized via esterification of (R)-mandelic acid with isopropyl alcohol under acidic catalysis. To minimize racemization, reaction conditions (e.g., temperature ≤40°C, anhydrous solvents) must be tightly controlled. Chiral HPLC (CSP: cellulose tris(3,5-dimethylphenylcarbamate)) is used to monitor enantiomeric purity, with retention times compared to reference standards . Kinetic studies using NMR or polarimetry can further optimize reaction time and catalyst loading .

Q. How is the enantiomeric purity of this compound verified in pharmaceutical impurity profiling?

  • Methodological Answer : Enantiomeric purity is assessed via chiral chromatography (e.g., Chiralpak® IG-3 column, mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid). X-ray crystallography (using SHELXL for refinement) provides absolute configuration confirmation by analyzing Flack parameters . Comparative optical rotation ([α]D²⁵) against literature values (e.g., (R)-mandelic acid derivatives) further validates purity .

Q. What spectroscopic and thermal characterization methods are critical for structural validation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ identifies ester carbonyl (δ ~170 ppm) and hydroxyl proton (δ ~5.5 ppm, broad). DEPT-135 confirms methyl groups in the isopropyl moiety .
  • FTIR : Peaks at ~1740 cm⁻¹ (C=O ester) and ~3450 cm⁻¹ (OH stretch) .
  • Thermal Analysis : DSC (heating rate: 10°C/min) determines melting point (~70–72°C), while TGA evaluates decomposition onset (>200°C) under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in disordered solvent regions?

  • Methodological Answer : Use SHELXL’s SQUEEZE algorithm to model solvent disorder and exclude electron density from poorly resolved regions. Refinement with twin law detection (e.g., using CELL_NOW for twinned crystals) improves R-factor convergence. Cross-validation against Hirshfeld surface analysis (CrystalExplorer) identifies weak intermolecular interactions (e.g., C–H···O) that may influence disorder .

Q. What experimental designs are optimal for studying the compound’s stability under hydrolytic and oxidative stress?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–9, 40°C) and monitor degradation via UPLC-MS. Pseudo-first-order kinetics (ln[C] vs. time) identify pH-dependent degradation pathways .
  • Oxidative Stability : Expose to H₂O₂ (0.3% w/v) or AIBN (radical initiator) under UV light. Quantify oxidation products (e.g., phenylglyoxylic acid) using GC-MS with derivatization (BSTFA) .

Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets, such as enzymes involved in chiral recognition?

  • Methodological Answer : Perform all-atom MD simulations (AMBER or GROMACS) using the compound’s optimized geometry (DFT at B3LYP/6-31G* level). Solvate in TIP3P water and simulate ligand-enzyme binding (e.g., α-chymotrypsin) over 100 ns. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy (VMD) to identify critical residues (e.g., Ser195, His57) for chiral discrimination .

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